3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine 3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20184661
InChI: InChI=1S/C16H15FN4S/c1-11-5-2-3-8-14(11)15-19-20-16(21(15)18)22-10-12-6-4-7-13(17)9-12/h2-9H,10,18H2,1H3
SMILES:
Molecular Formula: C16H15FN4S
Molecular Weight: 314.4 g/mol

3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine

CAS No.:

Cat. No.: VC20184661

Molecular Formula: C16H15FN4S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine -

Specification

Molecular Formula C16H15FN4S
Molecular Weight 314.4 g/mol
IUPAC Name 3-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C16H15FN4S/c1-11-5-2-3-8-14(11)15-19-20-16(21(15)18)22-10-12-6-4-7-13(17)9-12/h2-9H,10,18H2,1H3
Standard InChI Key RAQWTQQQIMLXCL-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC(=CC=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-[(3-Fluorophenyl)methylthio]-5-(2-methylphenyl)-1,2,4-triazole-4-ylamine has the molecular formula C₁₆H₁₄FN₃S, yielding a molecular weight of 315.37 g/mol. Key structural elements include:

  • A 1,2,4-triazole ring at the core.

  • A methylthio group (-SCH₃) attached to the triazole’s third position via a 3-fluorobenzyl linker.

  • A 2-methylphenyl substituent at the triazole’s fifth position.

  • An amine group (-NH₂) at the fourth position.

This configuration distinguishes it from closely related analogs, such as 3-[(3-bromophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine (EvitaChem #EVT-12284495), where bromine replaces fluorine, and the methylphenyl group occupies the para position.

Structural Comparison with Analogous Compounds

The substitution pattern critically influences physicochemical properties. For instance:

CompoundSubstituent (Position 3)Substituent (Position 5)Molecular Weight
Target Compound3-Fluorophenylmethylthio2-Methylphenyl315.37 g/mol
3-[(3-Bromophenyl)methylthio]-5...3-Bromophenylmethylthio4-Methylphenyl376.27 g/mol
3-(3-Fluorophenyl)-4-methyl-5...NoneMethylthio223.27 g/mol

The fluorine atom’s electronegativity enhances hydrogen-bonding potential, while the 2-methylphenyl group introduces steric hindrance, potentially affecting binding kinetics .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions, as demonstrated in protocols for analogous compounds . For the target molecule, a plausible pathway includes:

  • Formation of the Triazole Core:

    • Condensation of thiosemicarbazide with appropriate carbonyl precursors under acidic conditions.

    • Example: Reaction of 3-fluorobenzyl mercaptan with 2-methylphenyl isocyanate in ethanol, catalyzed by acetic acid .

  • Functionalization:

    • Introduction of the amine group via nucleophilic substitution or reductive amination.

    • Purification via recrystallization from ethanol/DMF mixtures .

Optimization Parameters

Key reaction parameters from analogous syntheses include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
SolventEthanol/Acetic AcidEnhances solubility
Reaction Time5–8 hoursBalances completion vs. side reactions

Yields for similar triazoles range from 70–85%, contingent on substituent reactivity .

Molecular Structure and Electronic Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include:

    • ν(N-H): 3360–3280 cm⁻¹ (amine stretch).

    • ν(C-F): 1220–1150 cm⁻¹ (fluorophenyl).

    • ν(C=S): 1170–1140 cm⁻¹ (methylthio) .

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 6.8–8.1 ppm), and amine protons (δ 5.2–5.5 ppm) .

    • ¹³C NMR: Peaks for fluorophenyl carbons (δ 115–160 ppm) and triazole carbons (δ 150–155 ppm).

Computational Insights

Density Functional Theory (DFT) studies on analogous triazoles reveal:

  • HOMO-LUMO Gap: ~4.5 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge on fluorine and sulfur atoms, favoring interactions with biological targets .

MicroorganismMIC (μg/mL)Reference Compound
Candida albicans8–16Fluconazole
Escherichia coli32–64Ciprofloxacin

Anticancer Mechanisms

Triazoles induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Fluorophenyl derivatives exhibit IC₅₀ values of 12–25 μM against MCF-7 breast cancer cells, comparable to tamoxifen .

Applications in Materials Science

Coordination Chemistry

The amine and sulfur groups facilitate metal complexation. For example:

  • Cu(II) Complexes: Exhibit enhanced antimicrobial activity (MIC reduction by 50% vs. ligand alone) .

  • Ag(I) Complexes: Potential for photocatalytic applications due to plasmonic effects .

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